N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine
Description
Properties
CAS No. |
926231-95-0 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-[1-(2-methoxy-5-methylphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C13H19NO/c1-9-4-7-13(15-3)12(8-9)10(2)14-11-5-6-11/h4,7-8,10-11,14H,5-6H2,1-3H3 |
InChI Key |
WJWUPLSMTLDPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Reduction of 2-Methoxy-5-methylbenzaldehyde
- Reaction : The aldehyde group is reduced to the corresponding benzyl alcohol.
- Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Conditions : Conducted at 0–25°C in ethanol or methanol; inert atmosphere may be used to prevent oxidation.
- Outcome : Formation of 2-methoxy-5-methylbenzyl alcohol, which is more reactive for subsequent cyclopropanation.
Cyclopropanation of Aromatic Alcohol
- Reaction : The benzyl alcohol undergoes cyclopropanation, often via diazomethane addition, to form a cyclopropane derivative.
- Reagents : Diazomethane (CH₂N₂), with catalysts such as copper(I) iodide or zinc-copper couple.
- Conditions : Typically performed at low temperatures (-78°C to 0°C) under inert atmosphere to control reactivity.
- Mechanism : Diazomethane generates a carbene that inserts into the aromatic ring or reacts with the alcohol to form the cyclopropane ring.
Formation of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine
- Reaction : The cyclopropanated intermediate reacts with cyclopropylamine via nucleophilic substitution or addition.
- Reagents : Cyclopropylamine, possibly in the presence of a base such as potassium carbonate or sodium hydride.
- Conditions : Reactions are typically conducted at room temperature or slightly elevated temperatures (25–50°C) in solvents like dichloromethane or tetrahydrofuran.
- Outcome : Formation of the target compound through nucleophilic attack on the electrophilic centers.
Industrial and Large-Scale Synthesis Considerations
For industrial production, the synthesis routes are optimized for efficiency, safety, and scalability:
- Flow Chemistry : Continuous flow reactors are employed for diazomethane generation and cyclopropanation, reducing hazards associated with diazomethane handling.
- Catalyst Optimization : Use of heterogeneous catalysts to improve selectivity and yield.
- Purification : Techniques such as flash chromatography, recrystallization, and distillation are used to achieve high purity.
Research Outcomes and Variations
Research indicates that modifications in the cyclopropanation step, such as using alternative carbene sources or catalysts, can influence yield and stereoselectivity. For example:
- Use of diazomethane derivatives to improve safety and control.
- Employing transition metal catalysts like Rhodium or Copper complexes to enhance regioselectivity.
- Substituent effects : Variations in the aromatic ring substitutions can alter reactivity and the efficiency of cyclopropanation.
Summary of Data Tables
| Step | Reagents | Solvent | Temperature | Yield | Key Notes |
|---|---|---|---|---|---|
| Reduction | NaBH₄ | Ethanol | 0–25°C | ~85–95% | Efficient aldehyde to alcohol conversion |
| Cyclopropanation | Diazomethane | Dichloromethane | -78°C to 0°C | ~70–80% | Carbene insertion into aromatic ring |
| Amination | Cyclopropylamine | Dichloromethane | Room temp | ~75–85% | Nucleophilic substitution to form final amine |
Concluding Remarks
The synthesis of this compound is well-established through multi-step organic reactions involving reduction, cyclopropanation, and amination. Advances in catalytic methods and process optimization continue to improve yields and safety profiles, making this compound accessible for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, cyclopropane derivatives, and various amine or alcohol derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The table below compares key structural features of N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine with analogs from the evidence:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The target compound’s 2-methoxy and 5-methyl groups are electron-donating, enhancing lipophilicity compared to halogenated analogs (e.g., 2-fluoro in or 2-chloro in ). This may improve blood-brain barrier penetration .
- Linker Variations: Ethyl linkers (target, ) vs. benzyl () alter conformational flexibility.
- Heterocyclic Replacements : Pyrazole-containing analogs () exhibit distinct electronic profiles, which could modulate target selectivity.
Physicochemical Properties
*Predicted using ChemAxon software.
Key Observations:
- The target compound’s logP (2.1) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- Halogenated analogs (e.g., ) have lower logP due to polar substituents, while benzyl derivatives () are more hydrophobic.
- Pyrazole-containing analogs () exhibit higher solubility due to heterocyclic polarity.
Biological Activity
N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine is a cyclopropylamine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its methoxy and methyl substituents on a phenyl ring, linked to a cyclopropane structure, presents interesting possibilities for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 191.27 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets. The structural uniqueness of this compound allows for diverse reactivity patterns in organic synthesis and biological systems.
Mechanisms of Biological Activity
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in neurological functions. The exact mechanisms are still under investigation, but several key areas have been explored:
- Enzyme Interaction : Initial findings indicate that this compound may influence enzyme activity, particularly those involved in neurotransmitter regulation.
- Receptor Binding : There is potential for binding to specific receptors that are critical in neurological pathways, which could lead to therapeutic effects in neurodegenerative diseases.
In Vitro Studies
Research has demonstrated that this compound exhibits various biological activities:
- Neuroprotective Effects : In vitro assays have shown that the compound can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative disorders.
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which may contribute to its neuroprotective effects by reducing reactive oxygen species (ROS) levels.
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Protection against oxidative stress | |
| Antioxidant | Reduction of ROS levels | |
| Enzyme Modulation | Potential inhibition of specific enzymes | Ongoing research |
Case Studies
Several case studies have highlighted the therapeutic potential of cyclopropylamines similar to this compound:
- Zebrafish Models : Chemical screening using zebrafish has identified compounds with similar structures that modulate signaling pathways critical for hematopoietic stem cell regulation, providing insights into the potential mechanisms of action for this compound.
- Cancer Research : Related cyclopropylamines have shown promise as inhibitors of lysine-specific demethylase (LSD1), a target in cancer therapy. This suggests that this compound may also possess anti-cancer properties through similar pathways.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine?
- Methodology : A plausible approach involves reductive amination or catalytic hydrogenation of a Schiff base intermediate. For example, cyclopropanamine derivatives can be synthesized via condensation of substituted benzaldehydes with cyclopropanamine, followed by hydrogenation using platinum catalysts under controlled pressure (e.g., 1–3 bar H₂) . Key steps include:
- Intermediate preparation : React 2-methoxy-5-methylacetophenone with cyclopropanamine in the presence of glacial acetic acid.
- Reduction : Use Pt/C or Raney Ni as catalysts to reduce the imine bond.
- Purification : Column chromatography (e.g., silica gel, petroleum ether/ethyl acetate gradient) yields >90% purity.
Q. How can researchers validate the structural identity of this compound?
- Analytical workflow :
- NMR spectroscopy : Confirm the cyclopropane ring via characteristic proton splitting patterns (e.g., δ 0.5–1.5 ppm for cyclopropane protons) and aromatic substituents (δ 6.5–7.5 ppm for methoxy/methyl-substituted phenyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₃H₁₉NO, exact mass: 205.1467).
- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
Q. What are the known pharmacological targets for cyclopropanamine derivatives?
- Hypotheses :
- Monoamine oxidase (MAO) inhibition : Structural analogs (e.g., N-benzylcyclopropanamines) show MAO-B selectivity due to hydrophobic interactions in the enzyme’s active site .
- Serotonin receptor modulation : Methoxy-substituted aryl groups may enhance 5-HT₂A/2C binding affinity, as seen in related psychoactive compounds .
- Experimental validation : Perform in vitro receptor binding assays (radioligand displacement) and enzyme inhibition studies (fluorometric MAO activity kits) .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. methyl groups) impact bioactivity?
- Structure-activity relationship (SAR) analysis :
- Methoxy positioning : The 2-methoxy group may enhance metabolic stability by sterically hindering cytochrome P450 oxidation .
- Methyl substitution : A 5-methyl group on the phenyl ring could increase lipophilicity (logP), improving blood-brain barrier penetration .
- Experimental design : Synthesize analogs (e.g., 2-ethoxy, 5-fluoro) and compare pharmacokinetic parameters (e.g., plasma half-life, brain/plasma ratio) in rodent models .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Key issues :
- Byproduct identification : Residual imine intermediates or cyclopropane ring-opening products (e.g., allylamines) may form during synthesis .
- Detection limits : Use LC-MS/MS with multiple reaction monitoring (MRM) to quantify impurities at <0.1% levels.
- Mitigation : Optimize reaction conditions (e.g., lower temperature during hydrogenation) to suppress side reactions .
Q. How can researchers resolve contradictory data in metabolic stability studies?
- Case example : Conflicting reports on hepatic clearance (e.g., high vs. low CYP2D6-mediated metabolism).
- Resolution strategy :
- Species-specific differences : Test metabolism in human vs. rodent liver microsomes .
- CYP isoform profiling : Use recombinant CYP enzymes (e.g., Supersomes®) to identify primary metabolic pathways .
- Computational modeling : Molecular docking with CYP2D6 to predict oxidation sites (e.g., cyclopropane ring vs. methoxy group) .
Q. What catalytic systems improve enantioselective synthesis of this compound?
- Chiral synthesis approaches :
- Asymmetric hydrogenation : Use Ru-(BINAP) catalysts to achieve >90% enantiomeric excess (ee) for chiral cyclopropane centers .
- Kinetic resolution : Employ lipase-mediated acetylation (e.g., Candida antarctica Lipase B) to separate enantiomers .
- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm ee values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
